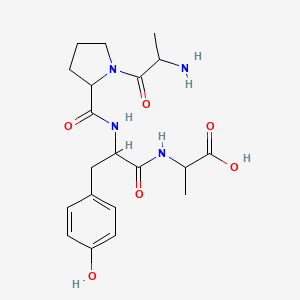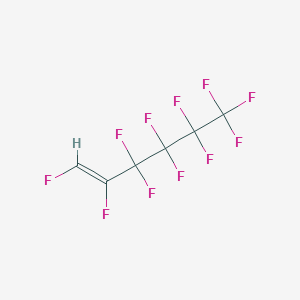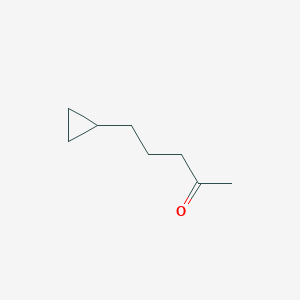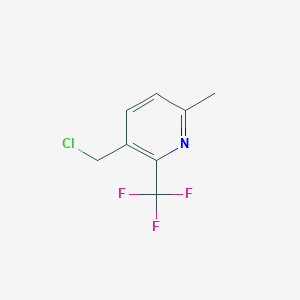
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₂₄H₁₆BrC₁₄H₁₀ , and its molecular weight is approximately 394.3 g/mol.
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It combines a naphthalene unit (with a bromine substitution at position 4) and an anthracene unit (with a phenyl group at position 10).
Preparation Methods
Synthetic Routes: One common synthetic route involves coupling a bromonaphthaleneboronic acid with a phenylacetylene derivative using a palladium-catalyzed Suzuki coupling reaction. The bromonaphthaleneboronic acid serves as the bromine source.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., toluene or DMF) with a base (such as potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s photophysical properties, such as fluorescence and phosphorescence, due to its extended π-conjugated system.
Biology: It may serve as a fluorescent probe for cellular imaging or as a building block for functional materials.
Medicine: Investigations into its potential as an anticancer agent or for other therapeutic applications.
Industry: Limited industrial applications, but it could find use in OLEDs or other optoelectronic devices.
Mechanism of Action
- The exact mechanism of action depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular receptors or participation in photochemical processes.
Comparison with Similar Compounds
Similar Compounds: Other polycyclic aromatic hydrocarbons (PAHs) with similar structures, such as anthracene derivatives or naphthalene derivatives.
Uniqueness: The combination of the bromonaphthalene and phenylanthracene moieties makes this compound unique.
Properties
Molecular Formula |
C30H19Br |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
9-(4-bromonaphthalen-1-yl)-10-phenylanthracene |
InChI |
InChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H |
InChI Key |
AWBVADGVTVEIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)
![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)




